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Compound of Interest

Compound Name: Breyniaionoside A

Cat. No.: B15594188

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breyniaionoside A is a naturally occurring megastigmane glucoside, a class of C13-
norisoprenoids, first isolated from the leaves of Breynia officinalis Hemsl. Its structure has been
elucidated through detailed spectroscopic analysis and subsequent studies have confirmed its
absolute stereochemistry. This technical guide provides a comprehensive overview of the
known physical and chemical properties of Breyniaionoside A, including detailed experimental
protocols where available, to support further research and development efforts.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Breyniaionoside
A.
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Property Value Source

Molecular Formula C19H3209 PubChem CID: 11475194[1]
Molecular Weight 404.5 g/mol PubChem CID: 11475194[1]
Appearance Amorphous Powder Morikawa et al., 2004
Optical Rotation [a]D?* -68.4° (¢ 1.0, MeOH) Morikawa et al., 2004
Melting Point Not reported

Solubility Soluble in methanol Morikawa et al., 2004

Spectroscopic Data

The structural elucidation of Breyniaionoside A was primarily achieved through one- and two-
dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the *H and 13C NMR spectral data for Breyniaionoside A, as
reported by Morikawa et al. (2004), recorded in deuterated methanol (CDsOD).
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Position 13C (dc) 1H (0H, mult., J in Hz)

Aglycone

1 42.1 (1) 1.28 (1H, m), 1.83 (1H, m)

2 49.9 (d) 1.59 (1H, m)

3 78.9 (s)

4 136.1 (d) 5.86 (1H, d, J=15.9)

5 131.2 (d) 5.79 (1H, dd, J=15.9, 6.6)

6 72.9 (d) 4.15 (1H, m)

7 201.2 (s)

8 51.2 (d) 2.30 (1H, g, J=7.1)

9 16.1 (q) 1.05 (3H, d, J=7.1)

10 24.1 (q) 0.98 (3H, s)

11 24.3 (q) 1.01 (3H, s)

12 20.0 (q) 1.22 (3H, d, J=6.4)

12 608 () 3.65 (1H, dd, J=11.7, 5.4),
3.88 (1H, dd, J=11.7, 2.4)

Glucosyl Moiety

1 104.2 (d) 4.35 (1H, d, J=7.8)

2' 75.1 (d) 3.20 (1H, dd, J=9.0, 7.8)

3 78.0 (d) 3.38 (1H, t, J=9.0)

4 71.6 (d) 3.28 (1H, t, J=9.0)

5' 77.9 (d) 3.26 (1H, m)

. 62.8 () 3.68 (1H, dd, J=11.9, 5.6),

3.87 (1H, dd, J=11.9, 2.2)
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Experimental Protocols
Isolation of Breyniaionoside A

The following is a generalized protocol based on the methodology described by Morikawa et al.
(2004) for the isolation of Breyniaionoside A from the leaves of Breynia officinalis.

Caption: General workflow for the isolation of Breyniaionoside A.

Detailed Steps:

Extraction: The dried and powdered leaves of Breynia officinalis are extracted with methanol
(MeOH) at room temperature.

o Concentration and Partitioning: The methanolic extract is concentrated under reduced
pressure. The resulting residue is suspended in water (H20) and successively partitioned
with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

« Initial Chromatographic Separation: The n-BuOH-soluble fraction, containing the glycosides,
is subjected to column chromatography on a Diaion HP-20 column. Elution is performed with
a stepwise gradient of H20 and MeOH.

o Further Purification: Fractions containing Breyniaionoside A are further purified by repeated
column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

e Final Isolation: The final purification is achieved by preparative High-Performance Liquid
Chromatography (HPLC) to yield pure Breyniaionoside A.

Structure Elucidation Methodology

The chemical structure of Breyniaionoside A was determined through a combination of
spectroscopic techniques.
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Caption: Logical workflow for the structure elucidation of Breyniaionoside A.

Spectroscopic Methods:

e Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used

to determine the molecular weight and elemental composition of the compound.

e 1D NMR Spectroscopy: *H and 3C NMR spectra provided information about the types and

numbers of protons and carbons present in the molecule.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): Used to establish proton-proton correlations, identifying

adjacent protons.

o HMQC (Heteronuclear Multiple Quantum Coherence): Used to determine one-bond

proton-carbon correlations.
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o HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond)
proton-carbon correlations, which was crucial for connecting the aglycone and the glucosyl
moiety.

Biological Activity

To date, there is limited specific information available in the public domain regarding the
biological activity and potential signaling pathways of Breyniaionoside A. The genus Breynia
is known to produce a variety of compounds with diverse pharmacological activities; however,
further research is required to elucidate the specific biological functions of Breyniaionoside A.

Conclusion

This technical guide provides a consolidated overview of the currently available
physicochemical data for Breyniaionoside A. The detailed spectroscopic and isolation
information serves as a valuable resource for researchers interested in this natural product.
The lack of extensive biological activity data highlights a significant opportunity for future
investigations into the pharmacological potential of Breyniaionoside A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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